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The emergence of targeted therapies has significantly altered the treatment landscape for
Acute Myeloid Leukemia (AML). However, intrinsic and acquired resistance remains a critical
challenge, driving the need for novel agents with distinct mechanisms of action. This guide
provides an objective comparison of the investigational imipridone ONC213, focusing on its
cross-resistance profile against established targeted therapies for relapsed or refractory (R/R)
AML.

Executive Summary

ONC213, a small molecule inhibitor of a-ketoglutarate dehydrogenase (a-KGDH), has
demonstrated potent anti-leukemic activity in preclinical models of AML. Its unique mechanism,
which induces mitochondrial stress and suppresses oxidative phosphorylation, offers a
potential therapeutic advantage in overcoming resistance to existing drugs, particularly the
BCL-2 inhibitor venetoclax. This guide presents a comparative analysis of ONC213's efficacy
with that of approved targeted therapies for R/R AML, including FLT3 and IDH inhibitors,
supported by available experimental data and detailed methodologies.

ONC213: Mechanism of Action and Preclinical
Efficacy
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ONC213 exerts its anti-leukemic effects by targeting a key enzyme in the Krebs cycle, a-
KGDH.[1] This inhibition leads to a cascade of events within the mitochondria, including
suppressed respiration and elevated levels of alpha-ketoglutarate.[1][2] The resulting
mitochondrial stress response ultimately triggers apoptosis in AML cells.[1][2] Notably, this
mechanism is distinct from its predecessor, ONC201, as it does not rely on the induction of
TRAIL or its death receptor DR5.[1]

Preclinical studies have shown that ONC213 is effective against a range of AML cell lines and
primary patient samples, with IC50 values in the nanomolar to low micromolar range.[1]
Importantly, it has demonstrated activity against leukemia stem cells (LSCs), which are often
implicated in relapse and resistance.[1]
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ONC213 Signaling Pathway in AML
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Caption: ONC213 Mechanism of Action in AML
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Cross-Resistance Profile: ONC213 and Venetoclax

A key area of investigation for ONC213 is its activity in the context of venetoclax resistance.
Venetoclax, a BCL-2 inhibitor, is a standard-of-care agent for many AML patients, but
resistance, often mediated by the upregulation of other anti-apoptotic proteins like Mcl-1, is a
significant clinical hurdle.

ONC213 has been shown to downregulate Mcl-1 protein levels, providing a strong rationale for
its use in overcoming venetoclax resistance.[1] Preclinical studies have demonstrated that
ONC213 can re-sensitize venetoclax-resistant AML cells to venetoclax treatment. The
combination of ONC213 and venetoclax results in synergistic killing of AML cells, including
those with acquired resistance to venetoclax and azacitidine.

Workflow for Assessing ONC213 Efficacy
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Caption: Experimental Workflow for ONC213 Evaluation
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Comparative Efficacy of Targeted Agents in
Relapsed/Refractory AML

To contextualize the potential of ONC213, its preclinical profile can be compared with the
clinical efficacy of approved targeted therapies for R/R AML.

Overall .
. Median Overall
Representative Response

Therapy Class  Target . Survival (OS)
Agent(s) Rate (ORR) in .
in RIR AML

R/R AML

Imipridone a-KGDH ONC213 Preclinical Preclinical
50.0%

FLT3 Inhibitors FLT3 Gilteritinib (Composite CR) 9.6 months[1]
[1]

~46%
Quizartinib 6.2 months

(Composite CR)

IDH Inhibitors IDH1 Ivosidenib 41.6%][3] 9.0 months[4]

IDH2 Enasidenib 40.3%[3][5] 9.3 months[5][6]

Note: Data for Gilteritinib and Quizartinib are from separate clinical trials and not from a head-
to-head comparison. ORR and OS for ONC213 are not yet available from clinical trials.

Experimental Protocols
Cell Viability (MTT) Assay

o Cell Seeding: AML cell lines are seeded in 96-well plates at a density of 5 x 104 cells per well
in 100 pL of culture medium.

e Drug Treatment: Cells are treated with varying concentrations of ONC213 for 72 hours.

e MTT Addition: 10 pL of MTT labeling reagent (final concentration 0.5 mg/mL) is added to
each well and incubated for 4 hours at 37°C.
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 Solubilization: 100 pL of solubilization solution is added to each well and the plate is
incubated overnight at 37°C.

» Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

Mitochondrial Respiration (Seahorse) Assay

e Cell Seeding: AML cells are seeded in a Seahorse XF cell culture microplate.

¢ Assay Medium: Cells are incubated in XF assay medium supplemented with glucose at 37°C
in a non-CO2 incubator for 1 hour.

» Baseline Measurement: Baseline oxygen consumption rate (OCR) and extracellular
acidification rate (ECAR) are measured using a Seahorse XF Analyzer.

o Compound Injection: Sequential injections of mitochondrial stress test compounds (e.qg.,
oligomycin, FCCP, and rotenone/antimycin A) are performed to measure key parameters of
mitochondrial function.

» Data Analysis: OCR and ECAR are calculated and analyzed to determine the effect of
ONC213 on mitochondrial respiration and glycolysis.

Conclusion

ONC213 presents a promising therapeutic strategy for AML, particularly in the context of
resistance to existing therapies. Its novel mechanism of action, targeting mitochondrial
metabolism through a-KGDH inhibition, distinguishes it from current targeted agents. The
preclinical data strongly suggest a role for ONC213 in overcoming venetoclax resistance, a
significant unmet need in AML treatment. Further clinical investigation is warranted to establish
the safety and efficacy of ONC213 in patients with relapsed or refractory AML and to validate
its potential as a single agent or in combination therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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